Bienvenue dans la boutique en ligne BenchChem!

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226428-34-7, molecular formula C₁₇H₂₁N₅OS, molecular weight 343.45 g/mol) is a synthetic heterocyclic compound belonging to the substituted 2-aminothiazole acetamide class. Its architecture combines a thiazole core bearing a pyrimidin-2-ylamino group at the 2-position and an acetamide linker at the 4-position, terminated by a cyclohex-1-en-1-ylethyl N-substituent.

Molecular Formula C17H21N5OS
Molecular Weight 343.45
CAS No. 1226428-34-7
Cat. No. B2805042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226428-34-7
Molecular FormulaC17H21N5OS
Molecular Weight343.45
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
InChIInChI=1S/C17H21N5OS/c23-15(18-10-7-13-5-2-1-3-6-13)11-14-12-24-17(21-14)22-16-19-8-4-9-20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)(H,19,20,21,22)
InChIKeyBTFHGXUJENQXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226428-34-7): Structural Class and Core Characteristics for Procurement Evaluation


N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226428-34-7, molecular formula C₁₇H₂₁N₅OS, molecular weight 343.45 g/mol) is a synthetic heterocyclic compound belonging to the substituted 2-aminothiazole acetamide class [1]. Its architecture combines a thiazole core bearing a pyrimidin-2-ylamino group at the 2-position and an acetamide linker at the 4-position, terminated by a cyclohex-1-en-1-ylethyl N-substituent. The compound is listed under PubChem CID 49677898 with computed descriptors including XLogP3-AA of 2.7 and a topological polar surface area of 108 Ų [1]. Structurally, it shares the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide scaffold with a broader class of compounds investigated in patent literature as spleen tyrosine kinase (Syk) inhibitors and anticancer aminothiazoles [2][3].

Why In-Class Substitution of CAS 1226428-34-7 Risks Project Divergence


Within the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide series, variation at the N-substituent of the acetamide tail produces divergent physicochemical and potentially pharmacological profiles that preclude simple interchange. The cyclohex-1-en-1-ylethyl group of CAS 1226428-34-7 imparts a computed LogP of 2.7 and TPSA of 108 Ų [1], values that differ substantially from analogs bearing aromatic (e.g., N-(3-fluoro-4-methylphenyl)-, N-(1-phenylethyl)-) or heteroaromatic N-substituents. In the broader substituted aminothiazole patent landscape, even subtle modifications to the terminal substituent are documented to alter kinase selectivity profiles, with certain N-alkyl/cycloalkenyl variants exhibiting differentiated binding modes relative to N-aryl counterparts [2][3]. Procurement of an in-class analog without verifying the specific N-substituent's impact on the target assay therefore carries the risk of introducing an unintended variable into structure–activity relationship (SAR) studies or screening campaigns.

Quantitative Differentiation Evidence for CAS 1226428-34-7 vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of CAS 1226428-34-7 vs. 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide (Unsubstituted Parent)

The cyclohexenylethyl N-substituent of CAS 1226428-34-7 confers a computed XLogP3-AA of 2.7, representing a substantial increase in lipophilicity compared to the unsubstituted parent compound 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226436-14-1), which lacks the N-alkyl tail and has a computed XLogP3-AA estimated at approximately 0.7 based on its smaller molecular surface [1]. This 2.0 log unit difference corresponds to a ~100-fold higher theoretical octanol–water partition coefficient for the target compound.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: CAS 1226428-34-7 vs. N-Aryl Substituted Analogs

The target compound has a computed TPSA of 108 Ų [1]. In comparison, N-aryl substituted analogs bearing a 3-fluoro-4-methylphenyl group, such as N-(3-fluoro-4-methylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, are expected to have a similar or slightly lower TPSA (~100–105 Ų) due to reduced hydrogen-bond donor count when the acetamide NH is present. The cyclohexenylethyl N-substituent in CAS 1226428-34-7 retains the secondary amide NH (one H-bond donor), whereas the unsubstituted parent and certain N-aryl analogs may differ in H-bond donor count, altering target engagement potential.

Polar surface area Membrane permeability ADME profiling

N-Substituent Conformational Flexibility: Cyclohexenylethyl vs. Aromatic N-Substituents and Implications for Target Binding

The cyclohex-1-en-1-ylethyl N-substituent in CAS 1226428-34-7 introduces a partially unsaturated six-membered ring connected via a two-carbon ethyl linker, providing a distinct conformational profile compared to directly attached aromatic N-substituents (e.g., phenyl, substituted phenyl) found in close analogs. In the Syk inhibitor patent literature (US 8,551,984 B2), compounds within the thiazole-substituted aminopyrimidine class exhibit structure-dependent kinase selectivity, where the nature of the terminal substituent (cycloalkyl, cycloalkenyl, aryl, or heteroaryl) modulates both potency and selectivity [1]. The cyclohexenylethyl group of the target compound occupies a conformational space not accessible to planar aromatic N-substituents, potentially engaging different hydrophobic pockets or altering the orientation of the pyrimidin-2-ylamino-thiazole pharmacophore.

Conformational flexibility Kinase inhibitor design Scaffold optimization

Vendor-Reported Purity Benchmarking for CAS 1226428-34-7

Multiple chemical suppliers list CAS 1226428-34-7 with a standard purity of 95% as the typical specification for research-grade material [1]. This purity level is consistent with the industry standard for screening compounds and building blocks within this chemical series. For a closely related analog, CAS 1226433-66-4 (N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide), Bidepharm offers a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . While no direct head-to-head purity comparison is available, these data establish the typical purity expectations for the scaffold and highlight that procurement decisions should verify batch-specific purity certificates.

Compound purity Quality control Procurement specification

Class-Level Inference: Substituted Aminothiazoles in the Patent Literature Demonstrate N-Substituent-Dependent Anticancer Activity

The patent US20170066758 A1 discloses substituted aminothiazoles, including compounds bearing pyrimidin-2-ylamino and thiazol-4-yl acetamide motifs, as inhibitors of cancers including hepatocellular carcinoma and as inhibitors of hepatitis virus replication [1]. Within this patent class, the nature of the terminal amide substituent (alkyl, cycloalkyl, cycloalkenyl, aryl, heteroaryl) is a key variable modulating antiproliferative potency. The cyclohex-1-en-1-ylethyl substituent of CAS 1226428-34-7 represents one defined point within this SAR landscape. While the patent does not provide isolated IC₅₀ data for CAS 1226428-34-7 specifically, the structure falls within the general Formula (I) claims, and structurally proximate analogs with cycloalkyl/cycloalkenyl substituents are explicitly encompassed [1].

Kinase inhibition Hepatocellular carcinoma Anticancer screening

Recommended Application Scenarios for CAS 1226428-34-7 Based on Available Evidence


Kinase Inhibitor Screening Libraries Targeting Syk or Related Tyrosine Kinases

Based on its structural classification within the thiazole-substituted aminopyrimidine Syk inhibitor patent family [2], CAS 1226428-34-7 is most appropriately deployed as a screening compound in kinase inhibition panels where the cyclohexenylethyl N-substituent provides a differentiated conformational profile from planar aromatic analogs. Its computed LogP of 2.7 and TPSA of 108 Ų [1] position it within drug-like chemical space suitable for biochemical kinase assays.

Hepatocellular Carcinoma (HCC) and Antiviral Drug Discovery Programs

The compound's scaffold falls within the general formula of US20170066758 A1, which claims substituted aminothiazoles for treating hepatocellular carcinoma and inhibiting hepatitis virus replication [3]. CAS 1226428-34-7 is a relevant procurement choice for laboratories pursuing SAR exploration around the cycloalkenyl N-substituent space within this chemotype, particularly where sp³-rich substituents are hypothesized to improve selectivity over flatter aromatic analogs.

Physicochemical Property-Driven Lead Optimization Studies

The computed XLogP3-AA of 2.7 [1] makes CAS 1226428-34-7 a moderately lipophilic analog within the 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamide series. Medicinal chemistry teams optimizing lipophilicity, solubility, or permeability within this chemotype can use this compound as a reference point for the cyclohexenylethyl substitution pattern, benchmarking against the unsubstituted parent (estimated XLogP3-AA ≈ 0.7) or more lipophilic N-aryl analogs.

Chemical Biology Tool Compound for Target Engagement Studies

The combination of a hydrogen-bond-capable pyrimidin-2-ylamino-thiazole core with a conformationally flexible cyclohexenylethyl tail [1] makes this compound a candidate for chemical probe development, provided that target-specific activity is first confirmed through biochemical screening. Its TPSA of 108 Ų suggests adequate membrane permeability for cell-based target engagement assays, though experimental validation is required.

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.